molecular formula C11H13Cl2N3 B6214896 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride CAS No. 1374997-00-8

5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride

Cat. No.: B6214896
CAS No.: 1374997-00-8
M. Wt: 258.1
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Description

5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is a chemical compound with the molecular formula C11H13Cl2N3. It is a derivative of benzonitrile, featuring a piperazine ring substituted at the 2-position and a chlorine atom at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride typically involves the reaction of 5-chloro-2-nitrobenzonitrile with piperazine under specific conditions. The nitro group is reduced to an amine, followed by the formation of the piperazine ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases such as sodium hydroxide for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as hydrogen gas for reduction reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitrile derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application, but generally, the compound can influence neurotransmitter systems or other signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(piperidin-1-yl)benzonitrile: Similar structure but with a piperidine ring instead of piperazine.

    5-chloro-2-(morpholin-1-yl)benzonitrile: Contains a morpholine ring instead of piperazine.

    5-chloro-2-(4-methylpiperazin-1-yl)benzonitrile: A methyl-substituted derivative of the original compound.

Uniqueness

5-chloro-2-(piperazin-1-yl)benzonitrile hydrochloride is unique due to its specific substitution pattern and the presence of the piperazine ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing drugs with specific target profiles .

Properties

CAS No.

1374997-00-8

Molecular Formula

C11H13Cl2N3

Molecular Weight

258.1

Purity

95

Origin of Product

United States

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